molecular formula C18H18ClN3O7S B2531055 [2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 926386-75-6

[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No. B2531055
CAS RN: 926386-75-6
M. Wt: 455.87
InChI Key: NHEXPUJVSDGGKE-UHFFFAOYSA-N
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Description

The compound , "[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate," is a complex molecule that appears to be related to various research efforts in the synthesis of carboxylic acid derivatives with potential biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer some information about the compound .

Synthesis Analysis

The synthesis of related carboxylic acid derivatives is detailed in the first paper, where a series of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives were prepared using thionyl chloride and hydroxy benzotriazole in the presence of triethylamine in Dichloromethane . This suggests that the compound of interest could potentially be synthesized using similar methods, involving the reaction of related starting materials under controlled conditions to introduce the appropriate functional groups.

Molecular Structure Analysis

The second paper provides an analysis of a new organic ligand with a structure that includes a chromanone ring and a carboxylic acid group, which was synthesized and characterized by various spectral methods . The compound of interest likely has a similar complex structure that could be elucidated using techniques such as FTIR, UV-VIS, and NMR spectroscopy. The presence of intramolecular and intermolecular hydrogen bonds, as mentioned in the second paper, could also be relevant to the compound , affecting its stability and reactivity .

Chemical Reactions Analysis

The third paper describes the synthesis of a carboxylic acid moiety with a pyridine ring, which is part of a potent dopamine and serotonin receptor antagonist . The reactions involved in this synthesis, such as nucleophilic substitution and regioselective methoxylation, could be applicable to the compound of interest, particularly in the functionalization of the pyridine ring or the introduction of the methoxyethoxycarbonyl group .

Physical and Chemical Properties Analysis

The thermal stability of the compound is an important physical property, as indicated in the second paper, where the synthesized chromanone was stable up to 128°C . The compound of interest may have a similar range of thermal stability, which could be determined through thermal analysis. The chemical properties, such as reactivity with nucleophiles or electrophiles, can be inferred from the functional groups present in the molecule, such as the carboxylate group, which is typically reactive in condensation reactions or as a coordination site for metal ions.

Scientific Research Applications

Synthesis and Derivatization

Research efforts have been directed towards the synthesis of complex thiophene derivatives, which serve as pivotal intermediates for the development of heterocyclic compounds. For instance, Bakhite et al. (2005) developed a methodology for synthesizing novel pyrido and thieno pyrimidines from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showcasing a pathway for generating a wide array of heterocyclic systems from thiophene-based precursors. These compounds are instrumental in the exploration of new drugs and materials due to their unique structural and electronic properties (Bakhite, Al‐Sehemi, & Yamada, 2005).

Metal Complexation and Application Properties

The complexation of thiophene derivatives with metals has been studied for their potential applications in dyeing polyester and nylon fabrics. Abolude et al. (2021) synthesized disperse dyes from ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate and related compounds, investigating their complexation with copper, cobalt, and zinc. These dyes exhibited excellent fastness properties on textiles, demonstrating the utility of thiophene derivatives in industrial applications (Abolude, Bello, Nkeonye, & Giwa, 2021).

Heterocyclic System Development

The development of heterocyclic systems based on thiophene derivatives has been a significant area of interest due to their pharmacological potential. Galenko et al. (2015) explored a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, using thiophene derivatives as intermediates. This research underscores the versatility of thiophene-based compounds in synthesizing a variety of biologically active heterocycles, further expanding their applicability in medicinal chemistry (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

properties

IUPAC Name

[2-[[5-carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O7S/c1-9-12(18(26)28-7-6-27-2)16(30-13(9)15(20)24)22-11(23)8-29-17(25)10-4-3-5-21-14(10)19/h3-5H,6-8H2,1-2H3,(H2,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEXPUJVSDGGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OCCOC)NC(=O)COC(=O)C2=C(N=CC=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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